(3S,4R)-4-(hept-1-yn-1-yl)oxolan-3-ol is a chemical compound with the molecular formula and a molecular weight of 182.26 g/mol. It is characterized by a unique oxolane (tetrahydrofuran) structure that incorporates a heptyl chain with a terminal alkyne. This compound is of interest in various fields of organic chemistry and medicinal applications due to its structural features and potential biological activity.
The compound can be sourced from chemical suppliers and databases, such as PubChem, which lists detailed information about its structure and properties .
(3S,4R)-4-(hept-1-yn-1-yl)oxolan-3-ol is classified as an organic compound, specifically a secondary alcohol and a member of the oxolane family. Its unique structure places it in the category of functionalized tetrahydrofurans.
The synthesis of (3S,4R)-4-(hept-1-yn-1-yl)oxolan-3-ol can be approached through several methodologies:
The synthetic routes may involve palladium-catalyzed reactions or other transition metal-catalyzed processes that facilitate the formation of carbon-carbon bonds and the construction of the oxolane framework .
The molecular structure of (3S,4R)-4-(hept-1-yn-1-yl)oxolan-3-ol features a tetrahydrofuran ring with a heptyl group attached at one position and a hydroxyl group at another.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 182.26 g/mol |
IUPAC Name | (3S,4R)-4-hept-1-ynyloxolan-3-ol |
InChI | InChI=1S/C11H18O2/c1-2-3-4-5-6-7-10-8-13-9-11(10)12/h10-12H,2-5,8-9H2,1H3/t10-,11-/m1/s1 |
InChI Key | OAMMXKAGEDQCAS-GHMZBOCLSA-N |
Canonical SMILES | CCCCCCC#CC1COCC1O |
(3S,4R)-4-(hept-1-yn-1-yl)oxolan-3-ol can participate in various chemical reactions:
These reactions are typically facilitated by specific reagents or catalysts that enhance reaction rates and yields .
The mechanism of action for (3S,4R)-4-(hept-1-yn-1-yl)oxolan-3-ol involves its interaction with biological targets, which may include enzymes or receptors. The compound's ability to modulate these targets could lead to various biological effects, making it a candidate for further pharmacological studies.
Research on similar compounds suggests that the mechanism may involve binding to active sites on proteins or influencing metabolic pathways .
The physical properties include:
Relevant chemical properties include:
(3S,4R)-4-(hept-1-yn-1-yl)oxolan-3-ol has several potential applications:
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.:
CAS No.: 27545-53-5
CAS No.: 16079-52-0